molecular formula C42H70O15 B1157986 Dregeoside Da1 CAS No. 98665-65-7

Dregeoside Da1

Cat. No.: B1157986
CAS No.: 98665-65-7
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Biochemical Analysis

Biochemical Properties

Dregeoside Da1 plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, this compound has been shown to inhibit certain glycosidases, which are enzymes that hydrolyze glycosidic bonds in carbohydrates . This inhibition can affect the metabolism of sugars and other carbohydrates within the cell. Additionally, this compound interacts with membrane proteins, altering their function and potentially impacting cellular signaling pathways .

Cellular Effects

This compound exerts notable effects on various cell types and cellular processes. It has been observed to induce cytotoxicity in several cancer cell lines, including MB49, K562, MKN-7, HT29, A549, MCF-7, MDA-MB-231, and HepG2 . This cytotoxic effect is likely mediated through the disruption of cell signaling pathways and the induction of apoptosis. This compound also influences gene expression, leading to changes in the expression levels of genes involved in cell proliferation, apoptosis, and metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules within the cell. This compound binds to glycosidases, inhibiting their activity and thereby affecting carbohydrate metabolism . Additionally, this compound can modulate the activity of membrane proteins, leading to alterations in cellular signaling pathways. These interactions result in changes in gene expression and enzyme activity, ultimately influencing cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under certain conditions, but it can degrade under others, leading to a reduction in its efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of glycosidase activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as the inhibition of tumor growth and the modulation of metabolic pathways . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to carbohydrate metabolism. The compound interacts with glycosidases, inhibiting their activity and thereby affecting the breakdown and utilization of carbohydrates . This inhibition can lead to changes in metabolic flux and the accumulation of certain metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of this compound in certain cellular compartments, where it can exert its biochemical effects . The distribution of this compound within tissues is influenced by factors such as tissue permeability and the presence of specific transporters .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. The compound is directed to certain cellular compartments through targeting signals and post-translational modifications . For example, this compound may accumulate in the endoplasmic reticulum or Golgi apparatus, where it can interact with glycosidases and other enzymes . These interactions are essential for the compound’s biochemical and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Dregeoside Da1 involves the extraction of the compound from the leaves of Dregea volubilis using methanol . The methanol extract is then subjected to various chromatographic techniques to isolate and purify this compound. The structure of the compound is elucidated using spectroscopic methods such as 1D and 2D nuclear magnetic resonance (NMR) spectroscopy .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, followed by purification using chromatographic techniques .

Comparison with Similar Compounds

Properties

IUPAC Name

(3S,8R,9S,10R,11S,12S,13S,14S,17S)-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-11,12,14-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H70O15/c1-19(43)25-13-15-42(48)26-11-10-23-16-24(12-14-40(23,5)31(26)33(45)38(47)41(25,42)6)55-29-17-27(49-7)35(21(3)52-29)56-30-18-28(50-8)36(22(4)53-30)57-39-34(46)37(51-9)32(44)20(2)54-39/h10,19-22,24-39,43-48H,11-18H2,1-9H3/t19-,20-,21-,22-,24+,25-,26-,27+,28+,29+,30+,31-,32-,33+,34-,35-,36-,37-,38-,39+,40+,41+,42+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPJPPQJMRCTTO-MZBHQFIOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C6C(CC=C5C4)C7(CCC(C7(C(C6O)O)C)C(C)O)O)C)C)C)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2OC)O[C@@H]3[C@H](O[C@H](C[C@@H]3OC)O[C@H]4CC[C@@]5([C@@H]6[C@@H](CC=C5C4)[C@]7(CC[C@@H]([C@]7([C@@H]([C@H]6O)O)C)[C@@H](C)O)O)C)C)C)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H70O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

815.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the known biological activity of Dregeoside Da1?

A1: this compound exhibited cytotoxic activity against the NMDA receptor. [] A study exploring the neuroprotective potential of Wattakaka volubilis root extract in a rat model of diabetes-induced memory dysfunction identified this compound as a constituent with potential binding affinity for the NMDA receptor. [] This suggests that this compound might play a role in modulating neuronal activity, although further research is needed to confirm this and explore its specific mechanisms of action.

Q2: What is the molecular structure of this compound?

A2: While the provided abstracts do not detail the spectroscopic data for this compound, they do confirm it belongs to the class of polyhydroxypregnane glycosides. [, ] These compounds are characterized by a pregnane steroid core structure with multiple hydroxyl (-OH) groups and attached sugar moieties. To determine the exact molecular formula, weight, and specific spectroscopic data (NMR, MS) for this compound, it would be necessary to refer to the full research publications or databases dedicated to natural product chemistry.

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